Dual-Action Profile: Combining Anti-Inflammatory and Antibacterial Activity in a Single Molecule
Saccharothrixin F is distinguished by its dual activity profile, demonstrating both antibacterial and anti-inflammatory properties in the same assay system [1]. In contrast, other members of the saccharothrixin family, such as Saccharothrixin D (MIC 16-32 μg/mL) and Saccharothrixin J (MIC 16-32 μg/mL), display antibacterial activity against H. pylori but were not reported to possess significant anti-inflammatory activity in the same study [1]. Similarly, while Saccharothrixin K shows moderate antibacterial activity against H. pylori and S. aureus (MIC 16 μg/mL), it has not been characterized for NO production inhibition . This dual functionality positions Saccharothrixin F uniquely for research targeting the interplay between bacterial infection and host inflammation.
| Evidence Dimension | Antibacterial and Anti-inflammatory Dual Activity |
|---|---|
| Target Compound Data | Anti-H. pylori MIC = 32 μg/mL; Anti-inflammatory IC50 (NO production) = 28 μM |
| Comparator Or Baseline | Saccharothrixin D (MIC 16-32 μg/mL), Saccharothrixin J (MIC 16-32 μg/mL) - No reported anti-inflammatory activity. Saccharothrixin K (MIC 16 μg/mL) - No reported anti-inflammatory activity. |
| Quantified Difference | Qualitative difference: Saccharothrixin F is the only member of the series tested that exhibits both antibacterial and anti-inflammatory activities in the same study. |
| Conditions | H. pylori antibacterial assay; Nitric oxide (NO) production inhibition assay in LPS-stimulated macrophages. |
Why This Matters
For researchers investigating host-pathogen interactions or seeking compounds with a dual mechanism, Saccharothrixin F offers a unique tool not replicated by other commercially available saccharothrixins.
- [1] Qiyao Shen, et al. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09. Journal of Natural Products, 2021, 84 (11), 2875-2884. DOI: 10.1021/acs.jnatprod.1c00617. PMID: 34784196. View Source
